Cas no 2173999-31-8 (methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers)

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a cyano and ester functional group, presented as a mixture of diastereomers. Its unique oxabicyclo[3.1.0]hexane scaffold offers structural rigidity, making it valuable in synthetic chemistry for exploring strained ring systems and stereochemical diversity. The presence of both cyano and ester moieties enhances its utility as a versatile intermediate in organic synthesis, particularly for cyclopropane-containing frameworks. The diastereomeric mixture allows for broader reactivity studies, facilitating applications in medicinal chemistry and material science. This compound is suitable for researchers investigating complex molecular architectures or developing novel synthetic methodologies.
methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers structure
2173999-31-8 structure
商品名:methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers
CAS番号:2173999-31-8
MF:C8H9NO3
メガワット:167.161962270737
CID:5223060
PubChem ID:137951540

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers
    • インチ: 1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3
    • InChIKey: RSZHANPALPAIKP-UHFFFAOYSA-N
    • ほほえんだ: C12C(O1)CC(C#N)(C(OC)=O)C2

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1657554-2.5g
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95%
2.5g
$1903.0 2023-07-10
Enamine
EN300-1657554-10.0g
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95%
10.0g
$4176.0 2023-07-10
Enamine
EN300-1657554-0.05g
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95%
0.05g
$226.0 2023-07-10
Enamine
EN300-1657554-1.0g
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95%
1.0g
$971.0 2023-07-10
Enamine
EN300-1657554-50mg
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95.0%
50mg
$226.0 2023-09-21
Enamine
EN300-1657554-2500mg
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95.0%
2500mg
$1903.0 2023-09-21
Enamine
EN300-1657554-10000mg
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, Mixture of diastereomers
2173999-31-8 95.0%
10000mg
$4176.0 2023-09-21
Aaron
AR01FJNC-500mg
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
2173999-31-8 95%
500mg
$1068.00 2025-02-11
A2B Chem LLC
AY03820-250mg
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
2173999-31-8 95%
250mg
$542.00 2024-04-20
A2B Chem LLC
AY03820-2.5g
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
2173999-31-8 95%
2.5g
$2039.00 2024-04-20

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomers 関連文献

methyl 3-cyano-6-oxabicyclo3.1.0hexane-3-carboxylate, Mixture of diastereomersに関する追加情報

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2173999-31-8): A Versatile Diastereomeric Mixture in Modern Organic Synthesis

The compound methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2173999-31-8) is a structurally unique bicyclic ester featuring a cyano group and an oxabicyclo scaffold. As a mixture of diastereomers, it has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a multifunctional building block. Its stereochemical complexity and reactivity diversity make it invaluable for constructing chiral intermediates, a topic frequently searched in AI-driven drug discovery platforms.

Recent trends in green chemistry have highlighted the demand for sustainable synthetic routes, and this compound aligns with such objectives. Researchers often query "how to synthesize strained bicyclic compounds" or "applications of cyanoesters in medicinal chemistry" – areas where this molecule excels. The oxabicyclo[3.1.0]hexane core mimics bioactive natural product motifs, a hotspot in computational chemistry studies aiming to reduce drug development timelines.

The diastereomeric mixture offers distinct advantages in structure-activity relationship (SAR) studies, a frequently searched term in high-throughput screening contexts. Its ester and nitrile functionalities enable diverse transformations, including nucleophilic additions and cyclization reactions, addressing common search queries like "functional group compatibility in heterocycles." This adaptability is crucial for designing next-generation catalysts and ligands, topics trending in organometallic chemistry forums.

Analytical techniques such as HPLC and chiral separation methods are often employed to resolve the diastereomers, reflecting the growing interest in "enantioselective synthesis techniques." The compound’s thermal stability and solubility profile (common concerns in process chemistry searches) make it suitable for scale-up protocols. Its molecular weight and logP values also align with Lipinski’s Rule of Five, a recurring theme in AI-based drug design discussions.

In material science, the oxabicyclo framework’s rigidity sparks interest for polymeric applications, coinciding with searches for "high-performance biodegradable materials." Patent databases reveal its utility in electronic materials, addressing queries about "organic semiconductors." The cyano group further enables click chemistry modifications, a technique dominating bioconjugation research.

With the rise of machine learning in retrosynthesis, this compound’s retrosynthetic pathways are frequently modeled, answering queries like "predicting bicyclic compound reactivity." Its X-ray crystallography data (often sought in crystal engineering studies) aids in 3D pharmacophore modeling. As industries prioritize atom economy, the molecule’s efficient ring-strain utilization resonates with circular chemistry principles.

In conclusion, methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate exemplifies innovation at the intersection of synthetic methodology and applied chemistry. Its relevance to drug discovery, materials science, and catalysis ensures sustained interest, mirrored by evolving search trends in AI-augmented chemical research.

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